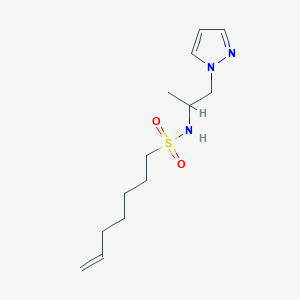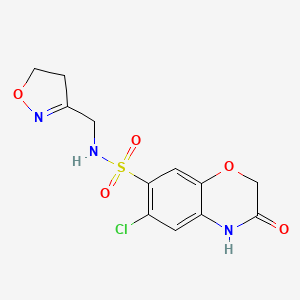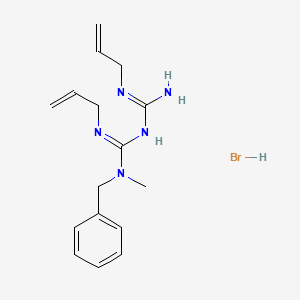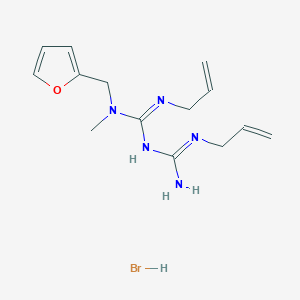
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide is a synthetic organic compound that features a pyrazole ring, a heptene chain, and a sulfonamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the propan-2-yl group: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide.
Formation of the hept-6-ene chain: This can be introduced through a Wittig reaction or similar olefination method.
Introduction of the sulfonamide group: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The heptene chain can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for sulfonamide reduction.
Substitution: Electrophilic substitution on the pyrazole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols from the heptene chain.
Reduction: Amines from the sulfonamide group.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the natural substrate or by binding to the active site. The pyrazole ring can interact with various proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-pyrazol-1-ylmethyl)hept-6-ene-1-sulfonamide
- N-(1-pyrazol-1-ylethyl)hept-6-ene-1-sulfonamide
- N-(1-pyrazol-1-ylpropan-2-yl)hex-5-ene-1-sulfonamide
Uniqueness
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-3-4-5-6-7-11-19(17,18)15-13(2)12-16-10-8-9-14-16/h3,8-10,13,15H,1,4-7,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHEUOSWNVECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)CCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methylamino]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7406340.png)
![3-chloro-7-(2-methoxyphenyl)sulfonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7406341.png)

![Methyl 6-[2-(2-methyl-1,3-oxazol-5-yl)ethylamino]-5-nitropyridine-2-carboxylate](/img/structure/B7406351.png)

![4-hydroxy-N-[2-(2-methyl-1,3-oxazol-5-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B7406359.png)
![3-chloro-7-piperidin-1-ylsulfonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7406361.png)
![2-chloro-N-[2-(2-methyl-1,3-oxazol-5-yl)ethyl]-4-nitroaniline](/img/structure/B7406369.png)
![N-[3-(hydroxymethyl)oxolan-3-yl]-3,4-dihydronaphthalene-2-sulfonamide](/img/structure/B7406375.png)
![2-[(2-ethylphenyl)sulfonylamino]-N-(1-pyridin-2-ylethyl)acetamide](/img/structure/B7406389.png)
![N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3,4-dihydronaphthalene-2-sulfonamide](/img/structure/B7406399.png)
![2-fluoro-N-(4-phenoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B7406407.png)


